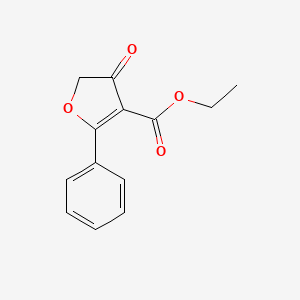

Ethyl 4-oxo-2-phenyl-4,5-dihydrofuran-3-carboxylate

Description

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

ethyl 4-oxo-2-phenylfuran-3-carboxylate |

InChI |

InChI=1S/C13H12O4/c1-2-16-13(15)11-10(14)8-17-12(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

PZFMVXNGICRKBR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OCC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-2-phenyl-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with phenyl isocyanate in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-2-phenyl-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Ethyl 4-oxo-2-phenyl-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-2-phenyl-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Anticancer Activity: The phenylamino group at R2 enhances cytotoxicity. For example, compound 131 (anilino substituent) induces apoptosis in HL-60 cells via caspase-3 activation . Electron-withdrawing groups (e.g., 4-fluorophenyl in ) significantly improve potency, achieving IC50 values 3–4× lower than reference drugs against HEPG2 and MCF7 cells .

Antiviral Activity: CW-33, with 3',5'-dimethylanilino substituents, inhibits Japanese encephalitis virus (JEV) NS2B-NS3 protease (IC50 = 12.7–38.5 µM). Molecular docking reveals hydrophobic interactions between the dimethylanilino group and the protease’s active site .

Substituent-Driven Selectivity: Chlorobenzyl derivatives (e.g., JOT01007) exhibit mitochondrial-dependent apoptosis in cervical cancer cells, linked to cytoplasmic Ca2+ overload . Substituents like 3-methoxy or 3-hydroxyanilino reduce anti-proliferative activity compared to unmodified anilino groups, indicating steric and electronic sensitivity .

Mechanism of Action Comparison

Key Research Findings

Substituent Optimization: The anilino group at R2 is critical for anticancer activity. Bulky or polar substituents (e.g., 3-methoxy) reduce potency, while halogenated derivatives (e.g., p-chlorobenzyl in JOT01007) enhance mitochondrial targeting . Antiviral activity requires balanced hydrophobicity, as seen in CW-33’s 3',5'-dimethylanilino group, which fits JEV protease’s binding pocket .

Therapeutic Potential: Compound 131 and JOT01007 are promising leads for hematologic and solid tumors, respectively, due to their low toxicity profiles and caspase-mediated apoptosis . CW-33’s moderate JEV inhibition suggests utility as a scaffold for broad-spectrum antiviral development .

Data Tables

Table 1: Cytotoxicity Data for Selected Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | HEPG2 | 0.002 | |

| MCF7 | 0.002 | ||

| CW-33 | JEV-infected Vero | 12.7–38.5 |

Biological Activity

Ethyl 4-oxo-2-phenyl-4,5-dihydrofuran-3-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly in cancer research. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C13H12O4 and a molecular weight of approximately 232.23 g/mol. The compound features a unique furan ring structure that includes a phenyl group and an ester functional group, contributing to its reactivity and potential applications in various fields, including medicinal chemistry.

Induction of Apoptosis

Research indicates that this compound exhibits potent anti-cancer properties by inducing apoptosis in cancer cell lines, particularly in promyelocytic leukemia HL-60 cells. The proposed mechanism involves several key biochemical pathways:

- Caspase Activation : The compound activates caspase-3, an essential enzyme in the apoptosis pathway, leading to programmed cell death.

- Intracellular Calcium Levels : It increases intracellular calcium levels, which play a significant role in apoptosis signaling.

- Reactive Oxygen Species (ROS) Production : The compound enhances ROS production, which can induce oxidative stress and trigger apoptotic pathways.

- Mitochondrial Membrane Potential : Changes in mitochondrial membrane potential are observed, indicating mitochondrial involvement in the apoptotic process.

- Bcl-2 Family Proteins : The compound downregulates Bcl-2 (an anti-apoptotic protein) while upregulating Bax (a pro-apoptotic protein), further promoting apoptosis.

Case Studies and Experimental Data

A series of studies have demonstrated the biological activity of this compound:

| Study | Key Findings |

|---|---|

| Study 1 | Induced apoptosis in HL-60 cells with a cytotoxic concentration of approximately 23.5 µM. |

| Study 2 | Increased intracellular calcium and ROS levels; decreased mitochondrial membrane potential and Bcl-2 expression. |

| Study 3 | Exhibited anti-proliferative effects against various cancer cell lines, including cervical cancer cells. |

Pharmacological Applications

This compound has shown promise as a potential therapeutic agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells. Its applications include:

- Cancer Therapy : Targeting leukemia and potentially other cancers through its apoptotic mechanisms.

- Drug Development : Serving as a lead compound for synthesizing more potent derivatives with enhanced biological activity.

Q & A

Q. What synthetic routes are used to prepare Ethyl 4-oxo-2-phenyl-4,5-dihydrofuran-3-carboxylate, and how is purity confirmed?

The compound is typically synthesized via intermolecular cyclization of precursor molecules such as ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate with aromatic amines (e.g., 4-(benzyloxy)aniline) in dichloromethane. Reaction completion is monitored via thin-layer chromatography (TLC), followed by recrystallization in ethanol for purification . Purity is confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks for the ester carbonyl (~170 ppm in NMR) and dihydrofuran ring protons (~5.0–6.0 ppm in NMR) .

Q. What are the key structural features of this compound as determined by X-ray crystallography?

X-ray diffraction reveals a nearly planar dihydrofuran ring (O2/C1–C4) with a maximum deviation of -0.021(2) Å. The phenyl group at C2 forms a dihedral angle of 54.5(5)° with the dihydrofuran ring, while the ethyl ester group adopts a staggered conformation. Key bond lengths include C3–O2 (1.366 Å) and C4–O2 (1.434 Å), consistent with enol ester resonance stabilization .

Q. What spectroscopic techniques are employed to characterize this compound?

- NMR : Signals for the dihydrofuran protons (H4 and H5) appear as doublets of doublets (δ 4.5–5.5 ppm).

- NMR : The carbonyl carbon (C=O) resonates at ~168 ppm, while the oxo group (C4=O) appears at ~195 ppm.

- FT-IR : Strong absorption bands at ~1740 cm (ester C=O) and ~1650 cm (conjugated ketone) .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in cyclization reactions?

The electron-withdrawing ester and ketone groups activate the dihydrofuran ring for nucleophilic attack. For example, reactions with thiourea or urea under acidic conditions yield bicyclic pyrimidine derivatives via intramolecular cyclization. Density functional theory (DFT) calculations suggest a low energy barrier (~15 kcal/mol) for ring-opening/closure steps, enabling regioselective functionalization at C3 and C5 positions .

Q. What methodologies are used to analyze its binding affinity to biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes like cyclooxygenase-2 (COX-2), with reported values in the micromolar range.

- Molecular Docking : Simulations using AutoDock Vina predict hydrogen bonding between the carbonyl oxygen and Arg120 of COX-2’s active site.

- Flow Cytometry : Quantifies apoptosis induction in cancer cells (e.g., HeLa) via Annexin V/PI staining, with IC values of ~25 μM .

Q. How do structural analogs compare in terms of biological activity?

Q. What computational methods predict the compound’s molecular interactions?

- Cremer-Pople Puckering Analysis : Quantifies dihydrofuran ring puckering ( Å, ), influencing steric interactions in enzyme binding pockets.

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) reveal stable hydrogen bonds between the carbonyl group and water molecules, with a solvation free energy of -8.2 kcal/mol .

Q. How is the compound’s crystal packing stabilized?

Crystal structures are stabilized by N–H···O hydrogen bonds (2.89 Å, 158°) between the anilino NH and the furanone oxygen. Additional C–H···O interactions (3.12 Å) between the benzyl group and ester oxygen contribute to a layered packing motif with a calculated lattice energy of -42.7 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.